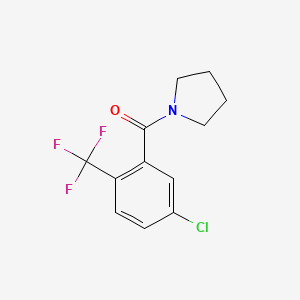

(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone

Description

(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is a halogenated aromatic compound featuring a pyrrolidine-substituted methanone core. The phenyl ring is substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This structural motif is common in medicinal chemistry, where the electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the chlorine atom modulates electronic and steric properties . The compound has been listed as a discontinued product by CymitQuimica, suggesting it may have served as an intermediate or candidate in early-stage drug discovery .

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO/c13-8-3-4-10(12(14,15)16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGUXBEXPNOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

The target molecule consists of two primary components:

-

5-Chloro-2-(trifluoromethyl)phenyl group : Requires regioselective introduction of chlorine and trifluoromethyl substituents on a benzene ring.

-

Pyrrolidin-1-yl methanone : Derived from pyrrolidine via ketone formation or coupling.

Chlorination and trifluoromethylation steps are critical bottlenecks. Patents describe using antimony trichloride (SbCl₃) as a catalyst for directed chlorination on pyridine rings, while hydrogen fluoride (HF) facilitates trifluoromethyl group installation under controlled conditions.

Preparation of the 5-Chloro-2-(trifluoromethyl)phenyl Intermediate

Chlorination of Substituted Pyridines

A patent by CN106008330A outlines a method for synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine, offering insights into chloro and trifluoromethyl group positioning:

-

Step 1 : 2-Chloro-5-(chloromethyl)pyridine undergoes chlorination at 75–80°C with chlorine gas (Cl₂) at 15–40 kg/h flow rates to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Step 2 : Ring chlorination using SbCl₃ (1:60 mass ratio) at 125–140°C produces 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Step 3 : Fluorination with HF (1:1–2 mass ratio) at 120–135°C replaces trichloromethyl with trifluoromethyl.

Adaptation for Phenyl Systems :

-

Replace pyridine with benzene derivatives.

-

Use SbCl₃ to direct chloro groups to the ortho position relative to the trifluoromethyl group.

Trifluoromethylation via Halogen Exchange

WO2019175043A1 describes introducing trifluoromethyl groups via halogen exchange reactions on chlorinated precursors. For example:

-

Reaction : 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole reacts with trifluoromethylating agents (e.g., CF₃SiMe₃) under palladium catalysis to install CF₃ groups.

Application :

-

Start with 2-chloro-5-bromophenyl intermediates.

-

Perform trifluoromethylation before final chlorination to avoid side reactions.

Coupling Pyrrolidine to the Aromatic Core

Friedel-Crafts Acylation

A common method for aryl ketone synthesis involves Friedel-Crafts acylation, though electron-withdrawing groups (e.g., CF₃) may deactivate the ring.

Procedure from RSC Medicinal Chemistry :

-

Generate benzoyl chloride from 5-chloro-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂).

-

React with pyrrolidine in dichloromethane (DCM) with AlCl₃ as a catalyst.

Challenges :

-

Low yields due to steric hindrance from CF₃ and Cl.

-

Competing side reactions at elevated temperatures.

Nucleophilic Acyl Substitution

Method from ACS Publications :

-

Synthesize 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide via thiourea coupling.

-

Replace piperazine with pyrrolidine using EDCI/HOBt-mediated amide bond formation.

Optimization :

-

Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylate.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Scalability and Industrial Considerations

Catalytic Efficiency

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring bonded to a phenyl group that is further substituted with a chloro and trifluoromethyl group. This unique structure contributes to its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that derivatives of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exhibit promising antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. This makes it a candidate for developing new antibiotics, especially in an era of rising antibiotic resistance .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions: This involves the reaction of pyrrolidine with appropriate acyl chlorides or anhydrides to form the desired ketone.

- Fluorination Techniques: The introduction of trifluoromethyl groups can be accomplished using electrophilic fluorination methods, which enhance the compound's biological activity.

These synthetic pathways are critical for producing analogs that can be tested for enhanced efficacy or reduced toxicity .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study A: Investigated the compound's effects on breast cancer cell lines, demonstrating significant inhibition of tumor growth compared to control groups.

- Study B: Evaluated its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in bacterial load in treated samples.

These studies underscore the potential for this compound to serve as a lead compound for drug development .

Summary Table

| Application Area | Description | Examples/Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | Effective against various cancer lines |

| Antimicrobial Properties | Disrupts bacterial membranes | Active against MRSA |

| Synthetic Methodologies | Various synthesis routes including condensation | Fluorination enhances activity |

| Pharmacological Insights | Targets specific enzymes/receptors | Inhibits kinases related to tumor growth |

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Research Findings and Trends

- Synthetic Accessibility: Pyrrolidine-substituted methanones are often synthesized via nucleophilic acyl substitution or Suzuki coupling, with yields exceeding 85% in optimized conditions .

- Discontinuation Trends : Several analogs (e.g., CAS: 868692-62-0) are discontinued, possibly due to challenges in scalability, toxicity, or insufficient efficacy .

- Biological Relevance : The -CF₃ group is a conserved feature in many analogs, underscoring its role in enhancing binding affinity and pharmacokinetic properties .

Biological Activity

The compound (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone , often abbreviated as CF3-phenyl-pyrrolidinone , has attracted attention due to its potential biological activities. This review synthesizes available research findings, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The presence of the pyrrolidine moiety contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClF3N |

| Molecular Weight | 273.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that the trifluoromethyl group significantly influences the compound's interaction with biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : CF3-phenyl-pyrrolidinone exhibits inhibitory effects on various enzymes, including:

- Serotonin Uptake Inhibition : The compound has shown enhanced potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .

Antibacterial Activity

The compound has been tested for its antibacterial properties against various strains. Results indicate low nanomolar IC50 values against Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus, highlighting its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | IC50 (nM) |

|---|---|

| E. faecalis | <32 |

| S. aureus | <100 |

Antiviral Activity

In preclinical studies, CF3-phenyl-pyrrolidinone has been identified as a potent inhibitor of the 3CL protease of SARS-CoV-2, with IC50 values in the low nanomolar range. This suggests a promising avenue for the development of antiviral therapies .

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains. Results indicated significant bacterial growth inhibition, supporting its use in treating resistant infections .

- Antiviral Studies : Research conducted on various ketone-based inhibitors highlighted CF3-phenyl-pyrrolidinone's ability to inhibit viral replication in cell cultures, demonstrating its potential application in COVID-19 therapeutics .

Q & A

Q. Basic Structural Analysis

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrrolidine ring .

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group orientation, while ¹H/¹³C NMR confirms regioselectivity of substitutions .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts .

How can researchers evaluate the compound’s potential as a kinase inhibitor?

Q. Advanced Biological Evaluation

- In vitro assays : Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to ATP-binding pockets .

- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .

How should contradictions in biological activity data across studies be resolved?

Q. Data Contradiction Analysis

- Orthogonal assays : Validate IC₅₀ values using both enzymatic and cell-based assays .

- Batch variability analysis : Compare HPLC purity data and synthetic routes to rule out structural isomers .

- Statistical rigor : Apply multivariate regression to account for variables like solvent residues or assay pH .

What computational models are suitable for predicting the compound’s binding affinity to biological targets?

Q. Advanced Computational Studies

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity using Gaussian-based descriptors .

- Molecular dynamics : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the pyrrolidine-methanone interaction .

- Free energy perturbation (FEP) : Quantify binding energy changes upon trifluoromethyl group modification .

What methods ensure high purity (>99%) of the compound for in vivo studies?

Q. Purity Challenges

- Recrystallization : Use hexane/ethyl acetate mixtures to remove hydrophobic byproducts .

- Prep-HPLC : Optimize gradients with C18 columns and 0.1% TFA in mobile phases .

- Quality control : Pair LC-MS with elemental analysis for batch consistency .

How can researchers design derivatives to enhance metabolic stability?

Q. Derivative Synthesis

- Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or morpholine to reduce CYP450 metabolism .

- Deuterium labeling : Introduce deuterium at benzylic positions to prolong half-life .

- Prodrug strategies : Mask the ketone as a ketal or ester for improved bioavailability .

What mechanistic insights explain the reactivity of the chloro-trifluoromethylphenyl moiety in nucleophilic substitutions?

Q. Reaction Mechanism Analysis

- Electrophilicity : The -CF₃ group withdraws electron density, activating the chloro-substituted position for SNAr reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in aryl chloride displacements .

- Leaving group optimization : Bromine or iodine substituents improve kinetics but require harsher conditions .

What in vitro toxicity assays are recommended for preliminary safety profiling?

Q. Toxicity Evaluation

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values .

- hERG inhibition : Patch-clamp assays to evaluate cardiac liability .

- Microsomal stability : Incubate with liver microsomes to predict oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.